5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde
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Overview
Description
5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde: is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with trifluoroacetic anhydride, followed by oxidation to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and substituted oxadiazoles .
Scientific Research Applications
5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The oxadiazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 5-(Trifluoromethyl)-1,2,4-triazole
- 5-(Trifluoromethyl)-2-pyridone
Uniqueness
5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4HF3N2O2 |
---|---|
Molecular Weight |
166.06 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C4HF3N2O2/c5-4(6,7)3-9-8-2(1-10)11-3/h1H |
InChI Key |
MOXNJYNUHNGYNE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NN=C(O1)C(F)(F)F |
Origin of Product |
United States |
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